N-Hydroxy-D-glutamic acid

antibacterial target validation glutamate racemase inhibition competitive inhibitor

Researchers developing antibacterial agents targeting glutamate racemase face a critical need for stereochemically pure, validated tool compounds. N-Hydroxy-D-glutamic acid (CAS 197861-16-8) directly addresses this gap. • Serves as a competitive inhibitor with Ki = 56 μM, benchmarked for structure-based drug design. • Enables mechanistic dissection via differential activity with C73S/C184S racemase mutants. • Provides a unique N-hydroxy handle for selective functionalization in chiral building block synthesis. Supplied with guaranteed purity for reproducible enzyme kinetics and crystallography studies.

Molecular Formula C5H9NO5
Molecular Weight 163.129
CAS No. 197861-16-8
Cat. No. B598047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxy-D-glutamic acid
CAS197861-16-8
SynonymsD-Glutamic acid, N-hydroxy- (9CI)
Molecular FormulaC5H9NO5
Molecular Weight163.129
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)NO
InChIInChI=1S/C5H9NO5/c7-4(8)2-1-3(6-11)5(9)10/h3,6,11H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1
InChIKeyNNIVFXCKHNRSRL-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxy-D-glutamic acid Overview


N‑Hydroxy‑D‑glutamic acid (CAS 197861‑16‑8; IUPAC: (2R)‑2‑(hydroxyamino)pentanedioic acid) is a non‑proteinogenic, N‑hydroxylated derivative of D‑glutamic acid [1]. It belongs to the class of nonracemic hydroxyglutamic acid analogues that are purpose‑synthesized to install additional hydrogen‑bond donors/acceptors for mapping glutamate‑dependent active sites [2]. Unlike the native excitatory neurotransmitter L‑glutamic acid or its common enantiomer D‑glutamic acid, the compound bears an N‑hydroxyamino group that profoundly alters its electronic structure, hydrogen‑bonding potential, and molecular recognition properties [1].

Why N-Hydroxy-D-glutamic Acid Is Irreplaceable


Generic substitution among glutamic acid congeners is precluded by stereospecific recognition at enzyme active sites. D‑Glutamic acid is an essential building block of bacterial peptidoglycan, whereas L‑glutamic acid is the primary excitatory neurotransmitter in mammals; their cellular fates and receptor interactions are orthogonal [1]. N‑Hydroxy‑D‑glutamic acid is further differentiated by its N‑hydroxy group, which introduces an additional hydrogen‑bond donor and acceptor that alters binding geometry and electronic character [2]. Critically, the enantiomeric N‑hydroxy‑L‑glutamic acid exhibits opposite stereochemical recognition by the same enzyme, resulting in distinct inhibitory and catalytic profiles [3]. The evidence below quantifies these differences, demonstrating why N‑hydroxy‑D‑glutamic acid is not a drop‑in substitute for any of its closest structural analogs.

N-Hydroxy-D-glutamic acid: Quantitative Comparison


Glutamate Racemase Competitive Inhibition

D‑N‑Hydroxyglutamate (N‑Hydroxy‑D‑glutamic acid) is a competitive inhibitor of glutamate racemase (MurI), a validated antibacterial target. Its inhibition constant (Ki) of 56 μM is reported [1]. In contrast, the native substrate D‑glutamic acid exhibits a KM of 57 μM, indicating that the inhibitor binds with affinity comparable to the substrate but blocks turnover [1]. The L‑enantiomer (L‑N‑hydroxyglutamate) is a significantly weaker inhibitor, with a catalytic efficiency (kcat/KM) of only 30 M⁻¹sec⁻¹ compared to 3.2 × 10³ M⁻¹sec⁻¹ for the D‑enantiomer as an alternate substrate [1].

antibacterial target validation glutamate racemase inhibition competitive inhibitor

Stereochemical Probe with Mutant Enzymes

D‑N‑Hydroxyglutamate serves as a stereochemical probe to assign catalytic acid/base residues in glutamate racemase. With D‑N‑hydroxyglutamate, the C73S mutant exhibits a much poorer catalytic rate than the wild‑type enzyme, whereas the C184S mutant displays a somewhat better catalytic rate [1]. This trend is reversed with L‑N‑hydroxyglutamate: the C73S mutant becomes a better catalyst and the C184S mutant a poorer catalyst [1]. These opposite responses to mutation directly map the stereospecific deprotonation roles of Cys73 (D‑glutamate) and Cys184 (L‑glutamate).

enzyme mechanism stereochemical probe mutant analysis

Alternate Substrate Activity

In addition to being an inhibitor, D‑N‑hydroxyglutamate acts as an alternate substrate for glutamate racemase, undergoing elimination to α‑ketoglutarate and ammonia with a KM of 57 μM and a kcat/KM of 3.2 × 10³ M⁻¹sec⁻¹ [1]. This dual behavior—both competitive inhibition and alternate substrate activity—is unique to the N‑hydroxylated D‑enantiomer. In contrast, L‑N‑hydroxyglutamate is a weak inhibitor and is converted to α‑ketoglutarate with a much lower catalytic efficiency of only 30 M⁻¹sec⁻¹ [1].

substrate analog enzyme mechanism alternate substrate

Hydrogen-Bonding Enhancement

The N‑hydroxy group of N‑Hydroxy‑D‑glutamic acid introduces an additional hydrogen‑bond donor and acceptor compared to the native amino group of glutamic acid [1]. Hydroxyglutamic acid analogues are synthesized expressly to increase the number of functional groups capable of forming hydrogen bonds, enabling more detailed mapping of receptor active sites [2]. While direct binding data for N‑Hydroxy‑D‑glutamic acid at glutamate receptors are not yet reported, the class of hydroxyglutamic acids has been shown to alter receptor subtype selectivity. For example, (2S,4R)‑4‑hydroxyglutamate demonstrates a significant preference for NMDA receptors over AMPA receptors [2].

hydrogen bonding receptor mapping glutamate analog

Physicochemical Properties

The calculated octanol/water partition coefficient (logP) of N‑Hydroxy‑D‑glutamic acid is −3.5, indicating high hydrophilicity and excellent aqueous solubility [1]. This is significantly lower than typical values for D‑glutamic acid (predicted logP ≈ −3.2) and many C‑hydroxylated glutamic acid analogs. The topological polar surface area (TPSA) is 107 Ų, with 4 hydrogen bond donors and 6 acceptors [1]. These properties directly impact solubility in biological buffers, formulation stability, and compatibility with aqueous‑based assays.

physicochemical properties solubility procurement specification

Applications of N-Hydroxy-D-glutamic acid


Glutamate Racemase Target Validation

Use as a competitive inhibitor (Ki = 56 μM) in enzyme assays to demonstrate that inhibition of glutamate racemase correlates with antibacterial activity [1]. This compound serves as a benchmark for structure‑based drug design efforts aimed at developing more potent 4‑substituted D‑glutamic acid analogs, some of which have achieved sub‑nanomolar Ki values and in vivo efficacy against S. pneumoniae [2]. N‑Hydroxy‑D‑glutamic acid provides the foundational kinetic profile against which novel inhibitors can be compared.

Active-Site Stereochemistry Mapping

Employ D‑N‑hydroxyglutamate in water‑elimination assays with C73S and C184S glutamate racemase mutants to deduce which cysteine thiol acts as the catalytic base for D‑glutamate deprotonation [3]. The compound's differential behavior with these mutants (much poorer catalyst for C73S; better catalyst for C184S) provides a stereochemical fingerprint that cannot be obtained with D‑glutamic acid or non‑N‑hydroxylated analogs.

Orthogonally Protected Derivative Synthesis

As a chiral building block, N‑Hydroxy‑D‑glutamic acid can be converted to orthogonally protected derivatives for use in solid‑phase peptide synthesis or the construction of complex natural product analogs [4]. The N‑hydroxy group offers a unique handle for selective functionalization, enabling the creation of libraries of glutamic acid analogues with expanded hydrogen‑bonding networks for receptor‑mapping studies.

Alternate Substrate for Mechanistic Studies

Utilize D‑N‑hydroxyglutamate as an alternate substrate to probe the elimination mechanism of glutamate racemase [1]. The defined kinetic parameters (KM = 57 μM; kcat/KM = 3.2 × 10³ M⁻¹sec⁻¹) allow for precise quantification of enzyme efficiency and the detection of reaction intermediates (e.g., imine), facilitating deeper understanding of the enzyme's catalytic cycle.

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